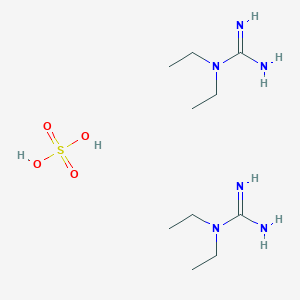

N,N-Diethylguanidinium sulphate

Description

N,N-Diethylguanidinium sulphate is a guanidinium-based ionic compound comprising two N,N-diethylguanidinium cations and one sulfate anion in a 2:1 stoichiometric ratio. The guanidinium core ([C(NH₂)₂N]⁺) is substituted with ethyl groups at both nitrogen atoms, resulting in the molecular formula C₁₀H₂₈N₆O₄S and a calculated molecular weight of 328.1 g/mol.

Guanidinium salts are known for their strong hydrogen-bonding capabilities and high solubility in polar solvents.

Properties

CAS No. |

77297-00-8 |

|---|---|

Molecular Formula |

C10H24N6O4S |

Molecular Weight |

324.40 g/mol |

IUPAC Name |

(E)-carbamimidoyl-ethyl-ethylideneazanium;sulfate |

InChI |

InChI=1S/2C5H12N3.H2O4S/c2*1-3-8(4-2)5(6)7;1-5(2,3)4/h2*3H,4H2,1-2H3,(H3,6,7);(H2,1,2,3,4)/q2*+1;/p-2/b2*8-3+; |

InChI Key |

NLMZLFQEKYGWPF-IFGWCFFNSA-L |

SMILES |

CCN(CC)C(=N)N.CCN(CC)C(=N)N.OS(=O)(=O)O |

Isomeric SMILES |

CC/[N+](=C\C)/C(=N)N.CC/[N+](=C\C)/C(=N)N.[O-]S(=O)(=O)[O-] |

Canonical SMILES |

CC[N+](=CC)C(=N)N.CC[N+](=CC)C(=N)N.[O-]S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Acyclic Guanidines: The preparation of acyclic guanidines involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine.

Thiourea Derivatives: Thiourea derivatives are widely used as guanidylating agents.

Cyanamides: Cyanamides react with derivatized amines to form guanidines.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Guanidines can undergo oxidation reactions.

Reduction: Reduction reactions are also possible with guanidines.

Substitution: Substitution reactions are common, especially involving the nitrogen atoms.

Common Reagents and Conditions:

Oxidizing Agents: Various oxidizing agents can be used for oxidation reactions.

Reducing Agents: Reducing agents are used for reduction reactions.

Substitution Reagents: Common reagents include thiourea derivatives and cyanamides.

Major Products:

Oxidation Products: Oxidation can lead to the formation of various oxidized guanidine derivatives.

Reduction Products: Reduction can yield reduced forms of guanidines.

Substitution Products: Substitution reactions can produce a wide range of substituted guanidines.

Scientific Research Applications

Chemistry:

Catalysts: Guanidines are used as catalysts in various chemical reactions.

Reagents: They serve as valuable reagents in organic synthesis.

Biology:

DNA Minor Groove Binders: Guanidines can bind to the minor groove of DNA.

Kinase Inhibitors: They act as inhibitors of various kinases.

Medicine:

Pharmaceuticals: Guanidines are intermediates in the synthesis of pharmaceuticals.

Antihypertensive Agents: Some guanidine derivatives are used as antihypertensive agents.

Industry:

Agrochemicals: Guanidines are used in the production of agrochemicals.

Technical Products: They are intermediates in the synthesis of various technical products.

Mechanism of Action

Molecular Targets and Pathways:

Hydrogen Bond Formation: Guanidines form hydrogen bonds due to their high basicity.

Planarity and Conjugation: The planarity and conjugation of guanidines allow for interaction with aromatic systems in biological environments.

Comparison with Similar Compounds

Structural and Functional Differences

Alkyl Substitution Effects: this compound features ethyl groups, increasing steric bulk and lipophilicity compared to the 1,1-Dimethylguanidinium sulfate (methyl groups). This may reduce aqueous solubility but improve compatibility with organic matrices . N-Ethylguanidinium sulfate (mono-ethyl substitution) has intermediate properties, though specific solubility data are lacking .

Aromatic Derivatives :

- N,N'-Diphenylguanidinium oxalate incorporates phenyl groups, significantly enhancing molecular weight (488.55 g/mol) and likely reducing solubility in polar solvents. Such derivatives are often used as accelerators in rubber vulcanization or stabilizers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.